molecular formula C8H15N3O B6614916 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol CAS No. 1229456-32-9

3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol

Cat. No. B6614916
CAS RN: 1229456-32-9
M. Wt: 169.22 g/mol
InChI Key: OOKPLAIZOBUMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol (3APM) is an organic compound with a molecular formula of C6H12N2O. It is a white solid with a melting point of 209-211°C. 3APM is a member of the pyrazole family, which is a group of compounds that contain a ring structure composed of four nitrogen atoms and one carbon atom. 3APM has a variety of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3APM.

Scientific Research Applications

3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has been used in the study of enzyme-catalyzed reactions and in the study of the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol is not fully understood. However, it is believed that the pyrazole ring of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol interacts with certain enzymes, proteins, and other molecules in the body. This interaction can lead to the inhibition or activation of certain biochemical reactions, which can ultimately affect the physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol are not well understood. However, it has been shown to affect the activity of certain enzymes, proteins, and other molecules in the body. In particular, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has been shown to affect the activity of certain hormones, such as testosterone and cortisol.

Advantages and Limitations for Lab Experiments

The use of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in laboratory experiments has several advantages. For example, it is a relatively inexpensive compound and is readily available. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be used in a variety of laboratory experiments, such as organic synthesis, enzyme-catalyzed reactions, and drug metabolism studies. However, there are some limitations to the use of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be toxic if not handled properly.

Future Directions

There are several potential future directions for the use of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in scientific research. For example, further research could be conducted to better understand the mechanism of action of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the potential applications of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. Finally, further research could be conducted to explore the potential toxicity of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol and to develop methods to reduce or eliminate its toxicity.

Synthesis Methods

3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be synthesized using a two-step process. The first step involves the reaction of 3-methylbutan-1-ol with hydrazine hydrate. This reaction produces 3-methylbutan-1-ol hydrazone, which is then reacted with 3-amino-1H-pyrazole-5-carboxaldehyde in the second step. This reaction produces 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol as the final product.

properties

IUPAC Name

3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-8(2,3-4-12)6-5-7(9)11-10-6/h5,12H,3-4H2,1-2H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKPLAIZOBUMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C1=CC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol

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